Indium Oxine

Catalog No.
S614132
CAS No.
14514-42-2
M.F
C27H18InN3O3
M. Wt
547.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium Oxine

CAS Number

14514-42-2

Product Name

Indium Oxine

IUPAC Name

indium(3+);quinolin-8-olate

Molecular Formula

C27H18InN3O3

Molecular Weight

547.3 g/mol

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

AEGSYIKLTCZUEZ-UHFFFAOYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Synonyms

(111In)oxinate(3), 111In-oxine, indium oxinate, indium oxine, indium oxine sulfate, 111In-labeled cpd, indium oxine, 111In-labeled cpd, indium oxine, 113In-labeled cpd, indium oxine, 133In-labeled cpd, indium-111-oxine, indium-111-oxine sulfate

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

The exact mass of the compound Indium Oxine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium Oxine, formally known as Indium(III) 8-hydroxyquinolinate (Inq3, CAS 14514-42-2), is a group III metal-organic coordination complex primarily procured as an electron transport and emissive material for organic light-emitting diodes (OLEDs). As a heavier homologue to the industry-standard aluminum complex (Alq3), Inq3 offers a fundamentally altered coordination sphere due to the larger ionic radius of the central indium atom [1]. This structural expansion shifts the thermodynamic stability of its molecular isomers and modifies its solid-state packing, directly impacting thin-film morphology and charge mobility [2]. For industrial and scientific buyers, Inq3 serves as a critical material for bandgap engineering, emission color tuning, and the fabrication of homogeneous molecular alloys where standard lighter-metal quinolinates fail to provide the required optoelectronic red-shifts or phase behaviors[3].

Procurement substitution of Indium Oxine (Inq3) with its lighter-metal analogues, such as Alq3 or Gaq3, is non-viable for applications requiring specific emission wavelengths or thin-film crystallization phases. The larger In3+ ionic radius (0.80 Å versus 0.54 Å for Al3+) forces a thermodynamic preference for the facial (fac) isomer during vapor deposition, whereas Alq3 and Gaq3 strongly default to the meridional (mer) configuration [1]. This isomeric divergence fundamentally alters the 3D crystal packing and pi-pi stacking interactions in the solid state, meaning that a direct substitution will disrupt the electron mobility and phase stability of the deposited layer [2]. Furthermore, replacing Inq3 with Alq3 results in a significant blue-shift in photoluminescence (from ~535-550 nm down to ~505-510 nm), eliminating the greenish-yellow emission profile required for specific color-tuned optoelectronic devices [3].

Photoluminescence Emission Red-Shift for Color Tuning

In vapor-deposited thin films, the central metal atom dictates the emission spectrum of the Mq3 complex. Inq3 exhibits a photoluminescence (PL) peak in the greenish-yellow region at 535-550 nm, whereas the industry-standard Alq3 peaks in the green region at 505-510 nm [1]. This ~30-40 nm red-shift is a direct consequence of the altered molecular orbitals induced by the heavier indium core.

Evidence DimensionPhotoluminescence (PL) Peak Wavelength
Target Compound Data535-550 nm (greenish-yellow emission)
Comparator Or Baseline505-510 nm (green emission for Alq3)
Quantified Difference~30-40 nm red-shift
ConditionsAs-grown vapor-deposited thin films (beta-phase)

Enables precise color tuning in OLED manufacturing, allowing buyers to achieve warmer emission profiles without changing the core ligand chemistry.

Isomeric Phase Preference and Thin-Film Morphology

The ionic radius of the central metal dictates the stereoisomer formed during sublimation and deposition. Due to the larger covalent radius of Indium, Inq3 demonstrates a thermodynamic preference for the facial (fac) isomer, crystallizing as distinct needle-like structures. In contrast, Alq3 and Gaq3 are highly stable as meridional (mer) isomers [1]. This shift from mer to fac alters the intermolecular packing and phase homogeneity of the resulting thin films.

Evidence DimensionDominant Stereoisomer Stability
Target Compound DataFacial (fac) isomer preference
Comparator Or BaselineMeridional (mer) isomer preference (Alq3, Gaq3)
Quantified DifferenceFundamental shift in molecular symmetry and crystal packing
ConditionsVapor-phase crystal growth and thin-film deposition

Critical for process engineers designing charge transport layers, as the fac-isomer packing alters electron mobility and prevents phase-matching with pure mer-isomer films.

Coordination Sphere Expansion and Bond Distortion

X-ray diffraction of Inq3 crystals reveals a significantly expanded coordination sphere compared to Alq3. The average In-O and In-N bond lengths in Inq3 are 2.12 Å and 2.26 Å, respectively, which are 0.26 Å and 0.21 Å longer than the corresponding Al-O (1.85 Å) and Al-N (2.05 Å) bonds in Alq3 [1]. This expansion causes a more distorted octahedral geometry, which modifies the solid-state pi-pi stacking distances (introducing a short ~3.5 Å interaction) and influences solid-state luminescence quenching [1].

Evidence DimensionAverage Metal-Ligand Bond Lengths
Target Compound DataIn-O: 2.12 Å | In-N: 2.26 Å
Comparator Or BaselineAl-O: 1.85 Å | Al-N: 2.05 Å (Alq3)
Quantified Difference+0.26 Å (M-O) and +0.21 Å (M-N) expansion
ConditionsSingle-crystal X-ray diffraction at standard conditions

Provides the structural basis for Inq3's unique optoelectronic properties, essential for researchers modeling charge hopping and exciton dynamics in organic semiconductors.

Homogeneous Molecular Alloying for Bandgap Engineering

Inq3 can be co-deposited with Alq3 to form homogeneous crystalline molecular alloys (e.g., AlxIn(1-x)q3), which is not possible with chemically dissimilar dopants. The introduction of Inq3 into the Alq3 matrix predictably modulates the optical bandgap and induces a red-shift in the emission wavelength proportional to the Inq3 ratio [1]. This alloying capability allows for continuous tuning of the electronic states without phase segregation.

Evidence DimensionOptical Bandgap and Emission Tuning
Target Compound DataContinuous red-shift and bandgap modulation in AlxIn(1-x)q3 alloys
Comparator Or BaselineFixed bandgap in pure Alq3 films
Quantified DifferenceTunable optoelectronic properties via homogeneous mixing
ConditionsCo-crystallized binary molecular alloys

Allows manufacturers to procure Inq3 as a structural dopant to fine-tune the emission and absorption profiles of existing Alq3-based production lines.

Color-Tuned OLED Emissive Layer Manufacturing

Because Inq3 exhibits a ~30-40 nm red-shift compared to Alq3, it is procured as a primary emissive material or co-deposited alloy component to shift OLED emission from standard green to greenish-yellow. This is critical for display manufacturers seeking specific chromaticity coordinates without transitioning to entirely different, less stable ligand classes [1].

Bandgap Engineering via Molecular Alloying

Inq3 is highly valuable for materials scientists developing mixed-matrix organic semiconductors. By alloying Inq3 with Alq3, engineers can continuously tune the optical bandgap of the electron transport layer. The structural compatibility of the quinolinate ligands ensures homogeneous phase formation, avoiding the phase segregation typical of non-analogous dopants[2].

Morphology Control in Vapor-Deposited Transport Layers

Due to the larger ionic radius of Indium, Inq3 prefers the facial (fac) stereoisomer, unlike the meridional-dominated Alq3. Process engineers utilize Inq3 when a specific thin-film morphology or altered pi-pi stacking network is required to modify electron mobility or trap-state distribution in the charge transport layers of organic electronic devices [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

547.0386952 g/mol

Monoisotopic Mass

547.0386952 g/mol

Heavy Atom Count

34

UNII

LGX9OL562T

Other CAS

14514-42-2

Dates

Last modified: 02-18-2024

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